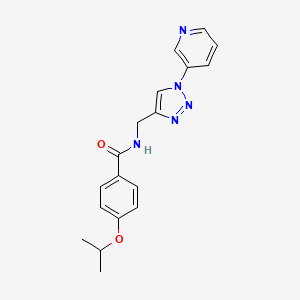

4-isopropoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

描述

属性

IUPAC Name |

4-propan-2-yloxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-13(2)25-17-7-5-14(6-8-17)18(24)20-10-15-12-23(22-21-15)16-4-3-9-19-11-16/h3-9,11-13H,10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPLYOLQTPWYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. For this compound, 3-azidopyridine and an appropriate alkyne are used under copper(I) catalysis to form the 1,2,3-triazole ring.

-

Attachment of the Benzamide Core: : The triazole intermediate is then coupled with a benzoyl chloride derivative to form the benzamide linkage. This step typically requires a base such as triethylamine to facilitate the reaction.

-

Introduction of the Isopropoxy Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industrial standards.

化学反应分析

Types of Reactions

4-isopropoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the isopropoxy group or the triazole ring under strong oxidizing conditions.

Reduction: Reduction reactions can target the benzamide or triazole moieties, potentially leading to the formation of amines or reduced triazole derivatives.

Substitution: The benzamide and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

科学研究应用

4-isopropoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine: Explored for its therapeutic potential, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of specialty chemicals or as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action of 4-isopropoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole and pyridine moieties may facilitate binding to these targets, modulating their activity and leading to the observed biological effects. Pathways involved could include inhibition of specific enzymes or modulation of receptor signaling pathways.

相似化合物的比较

4-(tert-Butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

- Structure : This analog (CAS: 2034385-18-5) replaces the isopropoxy group with a tert-butyl substituent on the benzamide ring.

- Molecular Formula : C₁₉H₂₁N₅O

- Molecular Weight : 335.4 g/mol (slightly lower than the target compound due to the tert-butyl group’s bulk) .

- No experimental data (melting point, bioactivity) are reported, limiting direct functional comparisons.

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Structure : Features a pyridazine ring instead of triazole-pyridine, with an ethyl ester replacing the benzamide.

- Molecular Formula : C₂₂H₂₂N₄O₂

- Key Differences :

4-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl-substituted Pyrazolo[3,4-d]pyrimidine (Example 53)

- Structure: A fluorinated chromenone-pyrazolopyrimidine hybrid linked via a benzamide (isopropyl substitution).

- Molecular Weight : 589.1 g/mol

- Properties :

- Comparison: The chromenone and pyrazolopyrimidine moieties introduce distinct electronic and steric effects compared to the triazole-pyridine system in the target compound.

5-Chloro-2-hydroxy-N-((1-glucosyl-1H-1,2,3-triazol-4-yl)methyl)benzamide (9b)

- Structure : Incorporates a glucose moiety via a triazole linker, with a chloro-hydroxybenzamide core.

- Synthetic Yield : 38% .

- Key Differences :

- The hydrophilic glucose unit enhances solubility, contrasting with the lipophilic isopropoxy group.

- Chlorine substitution may influence electronic properties and bioactivity.

Research Findings and Implications

- Structural Flexibility : The benzamide core accommodates diverse substituents (e.g., isopropoxy, tert-butyl, glucose), enabling tuning of lipophilicity and solubility .

- Heterocyclic Influence: Pyridine-triazole hybrids (target compound) may offer superior binding affinity in medicinal targets compared to pyridazine or chromenone systems, though empirical data are lacking .

- Synthetic Challenges : Yields for analogs range from 28% to 38%, highlighting the difficulty of introducing bulky or polar groups .

生物活性

4-isopropoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

It consists of an isopropoxy group attached to a benzamide moiety, which is further linked to a triazole ring substituted with a pyridine group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases and enzymes involved in cancer cell proliferation.

- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Biological Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Kinase Inhibition | GAK | 0.051 | |

| Antimicrobial | E. coli | 12.5 | |

| Anti-inflammatory | COX | 5.0 |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A study evaluated the efficacy of the compound against various cancer cell lines, revealing significant inhibition of cell growth in colorectal and breast cancer models with IC50 values ranging from 5 to 15 µM.

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable activity against Methicillin-resistant Staphylococcus aureus (MRSA).

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-isopropoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide?

- Methodology : The compound’s core structure involves a triazole ring linked to a pyridine moiety and a benzamide group. Key steps include:

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .

- Amide Coupling : Use of benzoyl chloride derivatives with amines under anhydrous conditions (e.g., DCM, DMF) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole Formation | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH | 63–82% | |

| Amide Coupling | 4-Isopropoxybenzoyl chloride, DIPEA, DCM | 70–85% |

Q. How to confirm the structural integrity of the synthesized compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., δ 8.5–9.0 ppm for pyridine protons) .

- Mass Spectrometry : ESI-MS (e.g., m/z 528.3 [M+H]⁺) .

- X-ray Crystallography : SHELXL refinement for absolute configuration (R-factor < 0.05) .

Advanced Research Questions

Q. How to address low regioselectivity in triazole formation during synthesis?

- Advanced Strategy : Replace Cu(I) with Ru(II) catalysts (e.g., [Cp*RuCl]₄) to favor 1,5-disubstituted triazoles, improving bioactivity .

- Data Contradiction : While CuAAC is cost-effective, Ru-catalyzed methods reduce byproducts but require inert conditions .

Q. What computational tools are recommended for analyzing crystallographic data discrepancies?

- Software :

- SHELXL : High-resolution refinement (anisotropic displacement parameters, twin correction) .

- WinGX/ORTEP : Visualization of thermal ellipsoids and packing diagrams .

Q. How to evaluate the compound’s potential as an HIV-1 capsid inhibitor?

- Experimental Design :

- In Vitro Assays : Measure IC₅₀ values against HIV-1 capsid assembly (e.g., fluorescence-based assays) .

- Structure-Activity Relationship (SAR) : Modify the isopropoxy group to enhance binding (e.g., trifluoromethyl substitution) .

- Data Table :

| Derivative | Modification | IC₅₀ (nM) | Reference |

|---|---|---|---|

| III-15g | 4-Methoxyphenyl | 141–143°C (mp) | |

| III-15j | Naphthalen-1-ylmethyl | 86–88°C (mp) |

Q. How to resolve contradictions in biochemical pathway hypotheses (e.g., bacterial proliferation vs. enzyme inhibition)?

- Methodology :

- Target Validation : Use CRISPR knockouts of acps-pptase in E. coli to confirm enzyme inhibition .

- Metabolomics : LC-MS profiling to track changes in fatty acid biosynthesis intermediates .

Methodological Best Practices

-

Synthesis Optimization :

-

Crystallography :

-

Biological Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。